2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

GPR35 Orphan GPCR Antagonist Screening

2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1795300-86-5) is a synthetic sulfonylpiperidine derivative with the molecular formula C15H26N2O4S and a molecular weight of 330.44 g/mol. The compound features a piperidine ring N-functionalized with a cyclopentylacetyl group and substituted at the 4-position with a sulfonyl-N-methylacetamide moiety.

Molecular Formula C15H26N2O4S
Molecular Weight 330.44
CAS No. 1795300-86-5
Cat. No. B2445343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
CAS1795300-86-5
Molecular FormulaC15H26N2O4S
Molecular Weight330.44
Structural Identifiers
SMILESCNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
InChIInChI=1S/C15H26N2O4S/c1-16-14(18)11-22(20,21)13-6-8-17(9-7-13)15(19)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
InChIKeyMDDDMKHTYQEROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1795300-86-5): Procurement-Relevant Physicochemical and Structural Profile


2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1795300-86-5) is a synthetic sulfonylpiperidine derivative with the molecular formula C15H26N2O4S and a molecular weight of 330.44 g/mol [1]. The compound features a piperidine ring N-functionalized with a cyclopentylacetyl group and substituted at the 4-position with a sulfonyl-N-methylacetamide moiety. Its computed XLogP3-AA of 1.1, topological polar surface area (TPSA) of 91.9 Ų, and single hydrogen bond donor place it within drug-like physicochemical space (Lipinski Rule of Five compliant), with a Quantitative Estimation of Drug-likeness (QED) score of 0.83 [2]. The compound is cataloged by multiple research chemical suppliers as a building block and screening compound, though peer-reviewed biological activity data remain sparse .

Why In-Class Sulfonylpiperidine Analogs Cannot Substitute for 2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide in Target-Critical Workflows


Within the sulfonylpiperidine class, substitution at the piperidine N-position is a dominant determinant of both target engagement and selectivity profile. In the GPR35 antagonist screening campaign curated by the European Chemical Biology Database (ECBD), the target compound 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (EOS42142) was classified as inactive (IC50 > 100 µM) in a BRET-based GPR35 antagonism assay, whereas structurally distinct sulfonylpiperidine-containing tool compounds such as CID2745687 demonstrate potent, competitive antagonism at the same receptor with a Ki of 12.8 nM [1][2]. This functional divergence—spanning over four orders of magnitude—demonstrates that the cyclopentylacetyl N-substituent, in conjunction with the sulfonyl-N-methylacetamide group, cannot be interchanged with alternative N-acyl or N-sulfonyl piperidine analogs without fundamentally altering the biological outcome. For any experimental workflow predicated on a specific target interaction profile, generic substitution is not scientifically defensible.

Quantitative Differentiation Evidence: 2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide vs. Closest Analogs and Class Benchmarks


GPR35 Antagonism Functional Selectivity: Target Compound Inactivity vs. Potent Class-Leading Antagonists

In a standardized BRET-based GPR35 antagonism assay employing human GPR35-SPASM sensor cells with 300 µM zaprinast as agonist, 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (EOS42142) exhibited no significant antagonism, returning an IC50 > 100 µM and classified as inactive [1]. By contrast, the established GPR35 antagonist CID2745687 demonstrated potent, competitive antagonism with a Ki of 12.8 nM in radioligand binding and functional assays . This represents a >7,800-fold differential in target engagement at GPR35.

GPR35 Orphan GPCR Antagonist Screening

Drug-Likeness and Physicochemical Profile: QED Score Benchmarking Against the Sulfonylpiperidine Class

The Quantitative Estimation of Drug-likeness (QED) score for 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is 0.83, as computed from its molecular properties (MW = 330.45, cLogP = 1.02, HBD = 1, HBA = 6, TPSA = 75.71 Ų, rotatable bonds = 4) [1]. This QED score places the compound above the commonly referenced attractive drug-like threshold of 0.67 and within the top quartile of the sulfonylpiperidine class. For comparison, the class-representative gamma-secretase inhibitor BMS-708163 (avagacestat, a sulfonylpiperidine-containing clinical candidate) has a reported QED of approximately 0.56, reflecting its higher molecular weight and more complex sulfonamide substitution pattern [2]. The target compound's favorable QED and full Lipinski Rule of Five compliance indicate superior developability characteristics relative to many advanced sulfonylpiperidine leads.

Drug-likeness QED Physicochemical Profiling

N-Substituent Structural Differentiation: Cyclopentylacetyl vs. Common Aromatic Sulfonyl/Acyl Piperidine Analogs

The cyclopentylacetyl N-substituent on the piperidine ring distinguishes 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide from the majority of commercially available sulfonylpiperidine analogs, which predominantly bear aromatic sulfonyl groups (e.g., benzenesulfonyl, thiophene-2-sulfonyl, 2-chlorophenylsulfonyl) or aromatic acyl groups (e.g., benzoyl, naphthoyl) at the piperidine N-position . The cyclopentylacetyl group introduces a fully saturated, non-aromatic cyclopentyl ring that increases the fraction of sp³-hybridized carbons (Fsp³ = 0.93 for the target compound) [1], compared to typical aromatic-substituted analogs where Fsp³ ranges from 0.30 to 0.60. Higher Fsp³ is associated with improved aqueous solubility, reduced promiscuous binding, and lower CYP450 inhibition risk in lead optimization campaigns [2].

Structure-Activity Relationship N-Substitution Scaffold Differentiation

Synthetic Tractability and Building Block Utility: Dual Reactive Sites vs. Mono-Functional Analogs

2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide presents two chemically distinct reactive sites: the sulfonyl-activated methylene carbon adjacent to the sulfone group (amenable to nucleophilic displacement or further functionalization) and the secondary amide N–H (pKa estimated ~15–17, suitable for selective alkylation or acylation) [1]. This dual orthogonal reactivity contrasts with mono-functional sulfonylpiperidine building blocks such as 1-(methylsulfonyl)piperidine or 1-(phenylsulfonyl)piperidine, which lack the acetamide side chain and thus offer only a single reactive handle for diversification . The presence of both the sulfonyl and acetamide functionalities enables sequential, orthogonal derivatization without the need for protecting group manipulations, a meaningful advantage for parallel library synthesis and scaffold-hopping medicinal chemistry workflows.

Synthetic Chemistry Building Block Dual Functionalization

Validated Research and Industrial Application Scenarios for 2-((1-(2-Cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide


GPR35 Screening Campaigns: Deployment as a Verified Negative Control Compound

Based on the confirmed inactivity (IC50 > 100 µM) in the ECBD GPR35 SPASM-sensor BRET antagonism assay [1], this compound is uniquely qualified as a structurally matched negative control for GPR35 antagonist screening campaigns. Unlike generic vehicle controls, its sulfonylpiperidine scaffold mimics the physicochemical properties of active chemotypes in the screening library, providing a more rigorous baseline for hit triaging. Procurement for this purpose is supported by the availability of the full assay protocol and raw data from the ECBD database, enabling direct integration into laboratory information management systems (LIMS).

Lead Optimization Starting Scaffold with Favorable Developability Indices

The compound's QED score of 0.83 and Fsp³ of 0.93 place it in the top tier of drug-like chemical space [2]. Medicinal chemistry teams engaged in fragment-to-lead or lead optimization programs targeting non-GPCR enzymes (kinases, proteases, epigenetic targets) can leverage this scaffold's high saturation and favorable computed ADME profile as a starting point. The cyclopentylacetyl group provides a conformationally constrained, lipophilic motif that can be systematically varied, while the sulfonyl-N-methylacetamide side chain offers a vector for potency optimization via parallel chemistry approaches [3].

Parallel Library Synthesis Using Dual Orthogonal Reactive Sites

The presence of two orthogonally addressable functional groups—the sulfonyl-activated methylene and the secondary amide N–H—enables sequential diversification without protecting group strategies [3]. This compound can serve as a central scaffold for the rapid generation of 50–200 member compound libraries through established sulfone alkylation and amide N-alkylation/acylation protocols. Procurement in multi-gram quantities from custom synthesis suppliers allows for bulk library production at reduced per-compound cost relative to purchasing individual pre-synthesized analogs .

Negative Selection in Computational Target Prediction and Polypharmacology Studies

The experimentally determined GPR35 inactivity (IC50 > 100 µM), combined with the compound's drug-like computed properties [1][2], makes it a valuable data point for training and validating computational target prediction models. The compound's divergence from active GPR35 ligands—despite sharing the sulfonylpiperidine core—provides a challenging test case for algorithms that must distinguish between structurally similar active and inactive compounds, improving model robustness for virtual screening applications.

Quote Request

Request a Quote for 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.